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Methyl 4-(piperidine-4-carbonyl)benzoate

Cat. No.: B13277641
M. Wt: 247.29 g/mol
InChI Key: GIXMMLOQDKRPNW-UHFFFAOYSA-N
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Description

Methyl 4-(piperidine-4-carbonyl)benzoate hydrochloride is a chemical compound offered as a building block for research and development applications, particularly in medicinal chemistry. Its molecular formula is C 14 H 18 ClNO 3 and it has a molecular weight of 283.75 . The provided SMILES code is O=C(OC)C1=CC=C(C(C2CCNCC2)=O)C=C1.[H]Cl . The piperidine ring is a fundamental heterocyclic scaffold in drug discovery, recognized as a pivotal cornerstone in the production of pharmaceuticals . Compounds featuring the piperidine nucleus demonstrate a wide array of biological activities and are utilized in various therapeutic areas. Piperidine-based structures are found in agents with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . As such, this compound serves as a valuable intermediate for researchers synthesizing and evaluating novel bioactive molecules with potential pharmacological applications. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO3 B13277641 Methyl 4-(piperidine-4-carbonyl)benzoate

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 4-(piperidine-4-carbonyl)benzoate

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-4-2-10(3-5-12)13(16)11-6-8-15-9-7-11/h2-5,11,15H,6-9H2,1H3

InChI Key

GIXMMLOQDKRPNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2CCNCC2

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 4 Piperidin 1 Ylcarbonyl Benzoate and Its Analogues

Classical and Conventional Synthesis Approaches

Traditional methods for amide bond formation remain highly relevant for the synthesis of Methyl 4-(piperidin-1-ylcarbonyl)benzoate. These approaches are often characterized by their reliability and the use of readily available, inexpensive reagents.

Acyl Chloride-Amine Condensation Reactions

A primary and widely employed method for synthesizing amides is the condensation reaction between an acyl chloride and an amine. pearson.com This nucleophilic acyl substitution reaction is typically efficient and high-yielding. pearson.com In the context of Methyl 4-(piperidin-1-ylcarbonyl)benzoate, the synthesis involves the reaction of 4-(methoxycarbonyl)benzoyl chloride with piperidine (B6355638). nih.gov The carboxylic acid is first activated by its conversion to the more reactive acyl chloride, which is then subjected to a nucleophilic attack by the amine. pearson.comderpharmachemica.com

Thionyl chloride (SOCl₂) is a frequently used reagent for the preparation of acyl chlorides from carboxylic acids. rsc.orgmasterorganicchemistry.com Its advantages include the formation of gaseous by-products (SO₂ and HCl), which simplifies purification, and its effectiveness with a wide variety of carboxylic acids, including sterically hindered ones. derpharmachemica.com In the synthesis of Methyl 4-(piperidin-1-ylcarbonyl)benzoate, 4-(methoxycarbonyl)benzoic acid is treated with thionyl chloride to generate the corresponding acyl chloride. nih.gov This conversion is crucial as it transforms the hydroxyl group of the carboxylic acid, a poor leaving group, into a chloride, which is an excellent leaving group, thereby activating the carbonyl carbon for nucleophilic attack. masterorganicchemistry.com The reaction can be accelerated by using a catalytic amount of N,N-dimethylformamide (DMF). nih.govderpharmachemica.com The active reagent is believed to be an iminium chloride, formed from the reaction of DMF and thionyl chloride, which facilitates a milder and faster conversion. derpharmachemica.com

The successful synthesis of Methyl 4-(piperidin-1-ylcarbonyl)benzoate via the acyl chloride pathway is dependent on the careful control of stoichiometry and reaction conditions. nih.gov A key challenge is the presence of two electrophilic sites in the starting material: the methyl ester and the carboxylic acid. The reaction conditions must be optimized to favor the reaction of piperidine with the acyl chloride over the ester group. nih.gov

Table 1: Optimized Reaction Conditions for Methyl 4-(piperidin-1-ylcarbonyl)benzoate Synthesis nih.gov

Reactant/Reagent Quantity/Conditions Purpose
4-(methoxycarbonyl)benzoic acid 0.50 g Starting material
Chloroform 15 ml Solvent
Thionyl chloride 0.30 ml Chlorinating agent
Dimethylformamide (DMF) Catalytic amount Catalyst for acyl chloride formation
Reaction (Step 1) Reflux for 1 hour Formation of acyl chloride
Piperidine 2.78 mmol Nucleophile
Triethylamine (B128534) 0.78 ml Base to neutralize HCl

Amidation of Aromatic Carboxylic Acids

The amidation of aromatic carboxylic acids, such as 4-(methoxycarbonyl)benzoic acid, can be efficiently performed as a one-pot synthesis without the need to isolate the highly reactive acyl chloride intermediate. nih.govrsc.org This approach combines the two steps of the acyl chloride-amine condensation into a single, streamlined procedure. derpharmachemica.com

In this method, the carboxylic acid is first activated in situ with thionyl chloride. nih.govrsc.org After the activation is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure. The amine, along with a base like triethylamine, is then added directly to the crude acyl chloride. nih.gov This immediate reaction with the amine minimizes potential side reactions and decomposition of the sensitive acyl chloride. This classical methodology has been successfully used to prepare Methyl 4-(piperidin-1-ylcarbonyl)benzoate in excellent yield (82%). nih.gov

Catalytic Approaches in Benzamide (B126) Synthesis

While classical methods are robust, modern catalytic approaches offer alternative pathways to benzamide synthesis, often under milder conditions and with broader functional group tolerance.

Palladium(0)-Catalyzed Carbonylation of Aryl Halides

A significant modern method for preparing benzamides and other aromatic carboxylic acid derivatives is the palladium(0)-catalyzed carbonylation of aryl halides. nih.gov This reaction involves the coupling of an aryl halide, carbon monoxide (CO), and a nucleophile, such as an amine, in the presence of a palladium catalyst. nih.gov This aminocarbonylation reaction serves as a powerful tool for constructing the benzamide framework. Various sources of carbon monoxide can be employed, including CO gas or CO-releasing molecules like molybdenum hexacarbonyl (Mo(CO)₆), which can be advantageous for small-scale reactions. nih.gov The catalytic system often consists of a palladium source, such as Herrmann's palladacycle, combined with a suitable ligand. nih.gov This catalytic approach represents a versatile alternative to traditional methods that rely on the pre-functionalization of the aromatic ring with a carboxylic acid group. nih.gov

Table 2: List of Chemical Compounds

Compound Name
Methyl 4-(piperidine-4-carbonyl)benzoate
Methyl 4-(piperidin-1-ylcarbonyl)benzoate
4-(methoxycarbonyl)benzoic acid
Thionyl chloride
Piperidine
Chloroform
Triethylamine
Dimethylformamide (DMF)
4-(methoxycarbonyl)benzoyl chloride
Hydrogen chloride
Sulfur dioxide
Herrmann's palladacycle
Molybdenum hexacarbonyl

Aminocarbonylation Reactions Utilizing Specific Catalytic Systems

Aminocarbonylation reactions represent a powerful tool for the synthesis of amides, including N-acylated piperidines. These reactions typically involve the palladium-catalyzed coupling of an aryl or vinyl halide with an amine and carbon monoxide. The synthesis of benzamide derivatives through this methodology has been extensively studied, employing various specific catalytic systems to enhance efficiency and selectivity.

Palladium-catalyzed aminocarbonylation of aryl halides is a cornerstone of modern organic synthesis for the formation of C-N bonds. researchgate.net A common catalytic system for this transformation involves a palladium(II) acetate (Pd(OAc)₂) precursor in combination with a phosphine (B1218219) ligand, such as triphenylphosphine (PPh₃). nih.govambeed.com This in situ generated Pd(0) species is highly active for the catalytic cycle. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by the insertion of carbon monoxide into the aryl-palladium bond to form a palladium-acyl complex. Subsequent nucleophilic attack by the amine (e.g., piperidine) on the acyl complex, followed by reductive elimination, yields the desired amide and regenerates the Pd(0) catalyst.

The choice of ligand is crucial in determining the efficacy of the catalytic system. While monodentate phosphine ligands like PPh₃ are effective, bidentate ligands such as Xantphos have been shown to be superior for less reactive amines or more challenging substrates, facilitating complete conversion in shorter reaction times. nih.gov The reaction conditions, including the pressure of carbon monoxide, temperature, and choice of base, are also critical parameters that are optimized to maximize the yield of the desired amide. For instance, aminocarbonylation of 1-iodoisoquinoline with piperidine using a Pd(OAc)₂/2 PPh₃ catalyst system proceeds efficiently at 50 °C under 1 bar of CO. nih.gov

To circumvent the challenges associated with the use of gaseous and toxic carbon monoxide, various CO surrogates have been developed. Molybdenum hexacarbonyl (Mo(CO)₆) is a convenient and solid carbon monoxide source that can be used in palladium-catalyzed aminocarbonylations. chemicalbook.com This approach is particularly amenable to microwave-assisted synthesis, which can significantly reduce reaction times.

The table below summarizes representative catalytic systems and conditions for aminocarbonylation reactions.

Catalyst SystemLigandCO SourceSubstrateAmineConditionsYield
Pd(OAc)₂PPh₃CO (gas)1-IodoisoquinolinePiperidine50 °C, 1 bar, DMF77-89% nih.gov
Pd(OAc)₂XantphosCO (gas)1-IodoisoquinolineAromatic amines50 °C, 1 bar, DMF55-89% nih.gov
Herrmann's Palladacycle[(tBu)₃PH]BF₄Mo(CO)₆Aryl BromideAllylamineMicrowaveGood yields chemicalbook.com
Pd(OAc)₂NoneMo(CO)₆Aryl IodideAllylamineMicrowave, DBU, THFGood yields chemicalbook.com

Metal-Mediated Amidation Strategies

Beyond aminocarbonylation, various metal-mediated amidation strategies have been developed for the synthesis of amides from esters or carboxylic acids. These methods offer alternative pathways that can be advantageous in terms of substrate scope, functional group tolerance, and reaction conditions.

Zirconium-Catalyzed Direct Amidation of Esters: Zirconium-based catalysts have emerged as effective promoters for the direct amidation of unactivated carboxylic esters with amines. Zirconocene dichloride (Cp₂ZrCl₂) has been shown to catalyze the reaction between a variety of aliphatic and aromatic esters and primary or secondary amines in good to excellent yields. prepchem.comchemicalbook.com This method is notable for its ability to proceed with almost complete retention of configuration for chiral substrates. The reaction is typically carried out at elevated temperatures (e.g., 110 °C) in a solvent like toluene. The mechanism is believed to involve the formation of zirconium oxo clusters as the active catalytic species. chemicalbook.com

Lanthanide-Catalyzed Direct Amidation of Esters: Lanthanum(III) triflate (La(OTf)₃) is another effective single-component catalyst for the direct synthesis of amides from esters and amines under mild conditions. nih.govchemicalbook.comchemicalbook.com This catalytic system demonstrates a broad substrate scope and can achieve highly selective amidation. The reactions are often performed at temperatures ranging from room temperature to 70 °C, yielding amides in high yields with the alcohol as the only byproduct. chemicalbook.com Lanthanide tris(amide) complexes have also been employed to catalyze the direct amidation of esters, particularly with less nucleophilic aromatic amines. researchgate.net

Nickel-Catalyzed Transamidation: Nickel catalysis has been successfully applied to transamidation reactions, which involve the exchange of the amine portion of an amide. This can be a two-step process where a secondary aliphatic amide is first activated, for example by Boc-functionalization, to weaken the C-N bond. Subsequent treatment with a nickel catalyst in the presence of a different amine leads to the transamidated product. Air- and moisture-stable half-sandwich nickel(II)-NHC complexes have also been shown to catalyze the transamidation of N-Boc amides and the amidation of esters with anilines. nih.gov

The following table provides an overview of different metal-mediated amidation strategies.

Metal CatalystReaction TypeSubstratesKey Features
Zirconocene dichloride (Cp₂ZrCl₂)Direct amidation of estersAliphatic and aromatic esters, primary and secondary aminesGood to excellent yields, retention of stereochemistry. prepchem.comchemicalbook.com
Lanthanum(III) triflate (La(OTf)₃)Direct amidation of estersWide variety of esters and aminesMild conditions, high selectivity, alcohol as sole byproduct. chemicalbook.comchemicalbook.com
Nickel(II)-NHC complexesTransamidation/Amidation of estersN-Boc amides, esters, anilinesSelective C(acyl)-N and C(acyl)-O bond cleavage. nih.gov

Modern Synthetic Enhancements

Microwave-Assisted Organic Synthesis Protocols

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. chemicalbook.comgoogle.com This technology has been successfully applied to the synthesis of amides, including those derived from piperidine.

In the context of palladium-catalyzed aminocarbonylation, microwave irradiation has been shown to be highly effective, particularly when using solid carbon monoxide sources like molybdenum hexacarbonyl (Mo(CO)₆). chemicalbook.comchemicalbook.com This combination allows for rapid and efficient synthesis of a wide range of aromatic amides from aryl halides. The microwave heating promotes the decomposition of Mo(CO)₆ to release CO in situ, which then participates in the palladium-catalyzed cycle. This approach avoids the need for handling gaseous CO and allows for reactions to be completed in minutes rather than hours. chemicalbook.comchemicalbook.com

Microwave irradiation can also be used to promote the direct amidation of carboxylic acids with amines. For instance, the reaction of benzoic acid with piperidine can be significantly accelerated under microwave conditions. chemicalbook.com In some cases, these reactions can be performed under solvent-free conditions, further enhancing the green credentials of the synthesis. ambeed.com The use of catalysts such as ceric ammonium (B1175870) nitrate (CAN) under microwave irradiation can facilitate the direct synthesis of amides in high yields with significantly reduced reaction times. ambeed.com

The table below highlights the advantages of microwave-assisted synthesis in amidation reactions.

Reaction TypeHeating MethodReaction TimeKey AdvantageReference
Pd-catalyzed aminocarbonylation with Mo(CO)₆Microwave10-20 minRapid synthesis, use of solid CO source. chemicalbook.com
Direct amidation of carboxylic acid with amineMicrowave1-2 hoursShort reaction time, often solvent-free. ambeed.com
Hydrolysis of benzamideMicrowave7 minSignificant rate enhancement. chemicalbook.com

Synthetic Routes to Key Intermediates of Piperidine Derivatives

Preparation of Methyl 4-(chlorocarbonyl)benzoate

Methyl 4-(chlorocarbonyl)benzoate, also known as 4-(methoxycarbonyl)benzoyl chloride, is a key intermediate in the synthesis of this compound via the Schotten-Baumann reaction. This acyl chloride can be readily prepared from its corresponding carboxylic acid, 4-(methoxycarbonyl)benzoic acid (the monomethyl ester of terephthalic acid).

A common and effective method for this conversion is the reaction of 4-(methoxycarbonyl)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is often carried out in an inert solvent like chloroform, sometimes with a catalytic amount of dimethylformamide (DMF).

Alternatively, oxalyl chloride can be used, often in a solvent like dichloromethane (B109758) (DCM) with a catalytic amount of DMF. nih.gov The reaction with oxalyl chloride is often preferred for its milder conditions and the volatile nature of its byproducts (CO, CO₂, and HCl), which simplifies purification. The reaction proceeds by initial formation of a Vilsmeier-Haack type reagent from oxalyl chloride and DMF, which then activates the carboxylic acid for nucleophilic attack by the chloride ion.

A general procedure involves dissolving 4-(methoxycarbonyl)benzoic acid in a dry, inert solvent and adding the chlorinating agent, often at reduced temperature, followed by stirring at room temperature or gentle heating until the reaction is complete. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude acyl chloride, which is often used in the subsequent step without further purification.

Crystallographic Analysis and Conformational Investigations of Methyl 4 Piperidin 1 Ylcarbonyl Benzoate

Refinement Parameters and Crystallographic Data Quality

The crystal structure of Methyl 4-(piperidin-1-ylcarbonyl)benzoate was determined through single-crystal X-ray diffraction, with data collected at a temperature of 150 K. The refinement of the crystal structure was performed on F², utilizing a full least-squares matrix.

The quality of the crystallographic data and the refinement process is indicated by several key parameters. The final R-factor, R[F² > 2σ(F²)], was 0.044, and the weighted R-factor, wR(F²), for all data was 0.122. The goodness-of-fit (S) value was 1.01, suggesting a good agreement between the observed and calculated structure factors. The analysis involved 2958 reflections and 164 parameters.

During the refinement process, hydrogen atoms were located from the difference electron density synthesis and were treated using a riding model. Their positions were constrained, with C—H bond lengths set to 0.95 Å for aromatic hydrogens and 0.97 Å for aliphatic hydrogens. The isotropic displacement parameters (Uiso) for the hydrogen atoms were set to 1.5 times the equivalent isotropic displacement parameter (Ueq) for methyl hydrogens and 1.2 times Ueq for all other hydrogen atoms. The residual electron density map showed a maximum (Δρmax) of 0.25 e Å⁻³ and a minimum (Δρmin) of -0.26 e Å⁻³, indicating no significant unassigned electron density in the final model. The data-to-parameter ratio for the refinement was 18.0.

Detailed crystallographic and data refinement parameters are presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details

Parameter Value
Empirical formula C₁₄H₁₇NO₃
Formula weight (Mᵣ) 247.29
Temperature (T) 150 K
Radiation type Mo Kα
Crystal system Triclinic
Space group
a (Å) 5.879 (5)
b (Å) 9.693 (5)
c (Å) 12.190 (5)
α (°) 69.684 (5)
β (°) 82.535 (5)
γ (°) 77.502 (5)
Volume (V) (ų) 634.9 (7)
Z 2

Data sourced from Acta Crystallographica Section E.

Table 2: Refinement Parameters

Parameter Value
Refinement on
R[F² > 2σ(F²)] 0.044
wR(F²) 0.122
Goodness-of-fit (S) 1.01
Reflections collected 2958
Independent reflections 2958
Data-to-parameter ratio 18.0
Parameters 164
H-atom treatment H-atom parameters constrained
Δρₘₐₓ (e Å⁻³) 0.25

Data sourced from Acta Crystallographica Section E and ResearchGate.

Spectroscopic Data for Methyl 4-(piperidine-4-carbonyl)benzoate Not Publicly Available

A thorough review of scientific literature and chemical databases indicates a lack of publicly available, detailed spectroscopic data for the compound This compound . Consequently, the generation of a comprehensive article detailing its specific spectroscopic characterization and structural elucidation, as requested, cannot be accurately completed at this time.

The requested analysis, including detailed discussions on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) with specific data such as chemical shifts, coupling constants, vibrational frequencies, and fragmentation pathways, requires access to experimental research findings for this particular molecule. While data exists for isomeric compounds, such as Methyl 4-(piperidin-1-ylcarbonyl)benzoate, the structural differences between these molecules result in distinct spectroscopic properties. Adherence to scientific accuracy and the strict parameters of the request precludes the substitution of data from other compounds.

Further research or de novo analysis of this compound would be necessary to generate the specific data required for the outlined article.

Spectroscopic Characterization and Structural Elucidation Techniques for Methyl 4 Piperidin 1 Ylcarbonyl Benzoate

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of a compound by creating gas-phase ions from a liquid solution. As a "soft" ionization method, it is particularly well-suited for the analysis of moderately polar and thermally fragile molecules, such as Methyl 4-(piperidin-1-ylcarbonyl)benzoate, as it minimizes fragmentation and typically produces intact molecular ions.

In the context of characterizing Methyl 4-(piperidin-1-ylcarbonyl)benzoate, ESI-MS serves as a crucial tool for confirming its molecular identity. The analysis relies on the compound's molecular formula, C₁₄H₁₇NO₃, which corresponds to a precise molecular weight of 247.29 g/mol . nih.govresearchgate.net

During ESI-MS analysis in the positive ion mode, the sample solution is nebulized, and a high voltage is applied, leading to the formation of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually resulting in the desorption of protonated analyte molecules into the gas phase. For Methyl 4-(piperidin-1-ylcarbonyl)benzoate, the presence of nitrogen and oxygen atoms provides sites for protonation. Consequently, the compound is predominantly detected as the protonated molecular ion, denoted as [M+H]⁺.

The mass-to-charge ratio (m/z) of this ion is measured by the mass spectrometer. Based on the molecular weight of the parent molecule (247.29), the expected m/z value for the [M+H]⁺ ion would be approximately 248.297. The detection of a prominent peak at this specific m/z value in the mass spectrum provides strong evidence for the successful synthesis and presence of the target compound, confirming its molecular weight.

The table below summarizes the expected findings from an ESI-MS analysis of Methyl 4-(piperidin-1-ylcarbonyl)benzoate in positive ion mode.

Table 1. ESI-MS Data for Methyl 4-(piperidin-1-ylcarbonyl)benzoate

Compound Name Molecular Formula Molecular Weight ( g/mol ) Ionization Mode Expected Ion Expected m/z

Reaction Pathways and Mechanistic Investigations Involving Benzamide Derivatives of Piperidine

Kinetics and Mechanism of Aminolysis Reactions

The aminolysis of esters, a fundamental reaction in organic chemistry, involves the nucleophilic substitution of an alkoxy group by an amine. chemistrysteps.com Kinetic studies of these reactions provide deep insights into the underlying mechanisms, including the formation and breakdown of intermediates. While specific kinetic data for Methyl 4-(piperidine-4-carbonyl)benzoate is not extensively detailed in the available literature, the principles can be understood by examining studies on structurally related benzoate (B1203000) esters.

Kinetic investigations of aminolysis reactions are typically conducted under pseudo-first-order conditions, with a large excess of the amine nucleophile. nih.gov The observed pseudo-first-order rate constant (k_obs) is determined by monitoring the reaction progress over time, often spectrophotometrically. For many aminolysis reactions, including those involving secondary alicyclic amines like piperidine (B6355638), plots of k_obs versus the concentration of the free amine are linear, indicating that the reaction is first-order with respect to the amine. nih.govrsc.org However, in some cases, particularly with less basic amines or specific substrates, the kinetics can be more complex, showing a second-order dependence on the amine concentration, which suggests a general base-catalyzed pathway. lau.edu.lb

The electronic effects of substituents on the reaction rate of benzoate derivatives can be quantified using linear free-energy relationships such as the Hammett equation. The Hammett plot, which correlates the logarithm of the rate constant with the substituent constant (σ), provides a measure of the reaction's sensitivity to electronic effects, given by the reaction constant (ρ). koreascience.krkoreascience.kr

For the aminolysis of substituted benzoates, a positive ρ value is generally observed, indicating that electron-withdrawing groups (EWGs) on the benzoyl moiety accelerate the reaction by stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups (EDGs) retard the reaction. koreascience.kr

In some cases, a simple Hammett plot may show nonlinearity. koreascience.krkoreascience.kr This can occur when there is a change in the rate-determining step or when there is significant resonance interaction between the substituent and the reaction center. The Yukawa-Tsuno equation is a modification of the Hammett equation that accounts for enhanced resonance effects. wikipedia.org A linear Yukawa-Tsuno plot, even when the Hammett plot is nonlinear, suggests that the nonlinearity is due to resonance stabilization of the ground state by EDGs, rather than a change in the reaction mechanism. koreascience.kr For example, in the aminolysis of 2-pyridyl X-substituted benzoates with piperidine, a nonlinear Hammett plot was resolved into a linear Yukawa-Tsuno plot, indicating a consistent mechanism across the substituent series. koreascience.kr

Table 1: Hammett and Yukawa-Tsuno Parameters for Aminolysis of Benzoate Derivatives

Reactant System Plot Type ρ Value (with EDGs) ρ Value (with EWGs) r Value (Yukawa-Tsuno)
4-Pyridyl Benzoates with Piperidine Hammett 1.47 0.91 -
4-Pyridyl Benzoates with Piperidine Yukawa-Tsuno 0.79 0.79 0.56
2-Pyridyl Benzoates with Piperidine Hammett 1.71 0.86 -
2-Pyridyl Benzoates with Piperidine Yukawa-Tsuno 0.85 0.85 0.62

Data compiled from studies on related benzoate systems. koreascience.krkoreascience.kr

The aminolysis of esters is generally proposed to proceed through a stepwise mechanism involving a tetrahedral intermediate. chemistrysteps.comresearchgate.net The reaction can have two potential rate-determining steps (RDS): the formation of the tetrahedral intermediate (k_1 step) or its breakdown to products (k_2 step).

The Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile, is a powerful tool for elucidating the RDS. A linear Brønsted plot with a high β_nuc value (e.g., > 0.6) is often indicative of a reaction where the breakdown of the tetrahedral intermediate is rate-determining. koreascience.krkoreascience.kr This is because a more basic amine leads to a more stable intermediate, but it also facilitates the proton transfers necessary for the leaving group to depart.

For instance, the aminolysis of 2-pyridyl benzoate with a series of secondary alicyclic amines yielded a linear Brønsted-type plot with a β_nuc value of 0.77, suggesting that the breakdown of the zwitterionic tetrahedral intermediate is the RDS. koreascience.kr In contrast, a low β_nuc value (e.g., ~0.25) suggests that the formation of the intermediate is the rate-limiting step. nih.gov The specific RDS can be influenced by the basicity of the amine and the nature of the leaving group. nih.govresearchgate.net

Based on kinetic evidence, the aminolysis of benzoate esters with amines like piperidine is widely accepted to proceed through a stepwise mechanism. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a zwitterionic tetrahedral intermediate (T±). chemistrysteps.comresearchgate.net

From this intermediate, the reaction can proceed via two main pathways:

Uncatalyzed Pathway: The intermediate can directly collapse, expelling the alkoxy leaving group to form the amide product. This step (k_2) is often the rate-determining step for reactions with highly basic amines. koreascience.kr

General Base-Catalyzed Pathway: A second molecule of the amine can act as a general base, deprotonating the ammonium (B1175870) group of the T± intermediate to form an anionic tetrahedral intermediate (T-). This intermediate then expels the leaving group. This pathway is more significant for less basic amines. lau.edu.lb

Functional Group Interconversions and Derivatization

The chemical structure of this compound offers opportunities for various functional group transformations, enabling the synthesis of a wide range of derivatives.

The methyl ester group in this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-(piperidine-4-carbonyl)benzoic acid. This transformation is a standard and high-yielding reaction in organic synthesis. chemicalbook.com

The hydrolysis can be achieved under either acidic or basic conditions. quora.com

Acid-Catalyzed Hydrolysis: This is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the use of a large excess of water drives the equilibrium towards the products. quora.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. psu.edu The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. quora.com Saponification is often preferred due to its irreversibility and generally cleaner reaction profile. psu.edu

The resulting carboxylic acid, 4-(piperidine-4-carbonyl)benzoic acid, is a valuable intermediate for further derivatization, such as in the synthesis of amides or other esters.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-(piperidine-4-carbonyl)benzoic acid
2-pyridyl X-substituted benzoates
4-nitrophenyl X-substituted benzoates
4-Pyridyl Benzoates

Amidation Reactions of the Carboxylic Acid Derivative

The carboxylic acid derivative, 4-(piperidine-4-carbonyl)benzoic acid, serves as a key substrate for amidation reactions, leading to a diverse range of benzamide (B126) derivatives. These reactions are fundamental in medicinal chemistry for linking molecular fragments. The formation of the amide bond from this carboxylic acid can be achieved through several established synthetic methodologies, primarily involving the activation of the carboxyl group to facilitate nucleophilic attack by an amine.

One of the most common and effective methods involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with primary or secondary amines to form the corresponding benzamide. This two-step, one-pot procedure is widely used due to its efficiency and the high yields it generally produces. nih.gov

Alternatively, direct condensation of the carboxylic acid with an amine can be promoted by a wide array of coupling agents. These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is then displaced by the amine. This approach avoids the often harsh conditions required for acyl chloride formation. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve reaction rates and suppress side reactions. Other advanced reagents, including phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU), offer high efficiency for even challenging amide bond formations.

Amine ReactantCoupling Method/ReagentProductRef.
PiperidineThionyl Chloride / Chloroform1-(4-(piperidine-1-carbonyl)benzoyl)piperidine nih.gov
AnilineTitanium Tetrachloride / PyridineN-phenyl-4-(piperidine-4-carbonyl)benzamide mdpi.com
BenzylamineZirconium(IV) chloride / p-XyleneN-benzyl-4-(piperidine-4-carbonyl)benzamideN/A
MorpholineEDC / HOBt / DMF(4-morpholinocarbonylphenyl)(piperidin-4-yl)methanoneN/A

Note: The table provides illustrative examples of amidation reactions on the 4-(piperidine-4-carbonyl)benzoic acid scaffold based on general synthetic methods. Specific yields and conditions would require experimental validation for this particular substrate.

Cyclization and Heterocycle Formation Reactions

The structural framework of this compound and its derivatives is particularly amenable to cyclization reactions, enabling the synthesis of complex, fused heterocyclic systems. A prominent example is the formation of quinazolinones, a class of compounds with significant pharmacological interest.

The synthesis of a quinazolinone ring system can be achieved through the condensation of an anthranilic acid derivative with a suitable reaction partner. In a relevant synthetic pathway, 4-(piperidine-4-carbonyl)benzoic acid can be envisioned to react with 2-aminobenzoic acid (anthranilic acid) or its derivatives to construct a 3-substituted quinazolin-4-one.

A well-documented analogous transformation is the synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid. researchgate.netresearchgate.netrdd.edu.iq This process typically begins with the acetylation of anthranilic acid using acetic anhydride (B1165640) to form N-acetylanthranilic acid, which then cyclizes to form 2-methyl-3,1-benzoxazin-4-one. researchgate.netrdd.edu.iq This intermediate subsequently reacts with an amine, in this case, p-aminobenzoic acid, to yield the final quinazolinone product. researchgate.netrdd.edu.iq This reaction proceeds by the amine attacking the carbonyl of the benzoxazinone, leading to ring opening followed by intramolecular cyclization and dehydration to form the stable quinazolinone ring.

Applying this logic, 4-(piperidine-4-carbonyl)benzoic acid could first be coupled with anthranilic acid via an amidation reaction to form N-(4-(piperidine-4-carbonyl)benzoyl)anthranilic acid. Subsequent intramolecular cyclization, often promoted by heat or acid catalysis, would lead to the formation of a 2-(4-(piperidin-4-yl)phenyl)quinazolin-4(3H)-one derivative.

Reactant 1Reactant 2ConditionsProductRef.
2-Methyl-3,1-benzoxazin-4-onep-Aminobenzoic acidPyridine, reflux4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid researchgate.netrdd.edu.iq
Anthranilic acidAcetic AnhydrideReflux2-Methyl-3,1-benzoxazin-4-one researchgate.net
2-AminobenzamideBenzaldehydeGraphene Oxide, Water, 60°C2-Phenyl-2,3-dihydroquinazolin-4(3H)-one rsc.org
3-Amino-2-phenyl-3H-quinazoline-4-oneVarious Aldehydes/KetonesEthanol, reflux3-(Alkylideneamino)-2-phenylquinazolin-4(3H)-ones researchgate.net

Note: The table presents examples of reactions leading to quinazolinone heterocycles, illustrating a potential pathway for the cyclization of derivatives of this compound.

Methyl 4 Piperidin 1 Ylcarbonyl Benzoate As a Synthetic Building Block

Methyl 4-(piperidine-4-carbonyl)benzoate as a Synthetic Building Block

The utility of this compound as a synthetic intermediate lies in its bifunctional nature. The secondary amine of the piperidine (B6355638) ring and the methyl ester on the benzoate (B1203000) group provide two reactive sites for further chemical modifications. This allows for the systematic construction of a diverse array of more complex molecules.

Precursor for Structurally Diverse Piperidine-Containing Molecules

For instance, the piperidine nitrogen can be functionalized to introduce different alkyl chains, aromatic rings, or heterocyclic systems. This versatility allows chemists to explore a broad chemical space and to fine-tune the properties of the final compounds. The ability to generate a library of structurally diverse molecules from a common precursor is a key strategy in modern drug discovery. researchgate.net

Applications in the Synthesis of Pharmacologically Relevant Scaffolds

The piperidine scaffold is a key component in a multitude of approved drugs and clinical candidates. researchgate.netnih.gov Consequently, building blocks like this compound are instrumental in the synthesis of various pharmacologically relevant scaffolds.

Role in the Development of Novel Therapeutics

The benzoylpiperidine core is a recognized pharmacophore in ligands targeting G-protein coupled receptors (GPCRs), a large family of receptors involved in a wide range of physiological processes. dntb.gov.ua Derivatives of this scaffold have been explored for their potential as neurokinin 1 (NK1) receptor antagonists, which have applications in the treatment of pain, inflammation, and affective disorders.

Furthermore, the piperidine-4-carboxamide structure, closely related to this compound, has been identified as a key feature in a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus, a bacterium responsible for difficult-to-treat pulmonary infections. nih.gov This highlights the potential for this class of compounds in the development of new antibacterial agents.

Role in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a strategy in synthetic chemistry that aims to produce a collection of structurally diverse and complex small molecules from a common starting material. researchgate.net The goal of DOS is to explore a wide range of chemical space to identify novel compounds with interesting biological activities.

Building blocks with multiple points of diversification are highly valuable in DOS. This compound, with its reactive piperidine nitrogen and benzoate ester, is a suitable candidate for such synthetic strategies. By systematically varying the substituents at these positions, a large library of related but structurally distinct compounds can be generated. This approach is particularly useful in the early stages of drug discovery for identifying hit compounds against a specific biological target. The use of multidimensional coupling strategies in DOS allows for the creation of libraries with significant scaffold diversity. researchgate.net

Strategic Intermediate in Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. These studies involve the synthesis of a series of related compounds (analogs) and evaluating their effects in biological assays.

This compound can serve as a strategic intermediate in SAR studies. By using it as a common starting material, chemists can systematically modify different parts of the molecule and observe the impact on its biological activity. For example, a series of analogs could be prepared by introducing different substituents on the piperidine nitrogen while keeping the benzoyl moiety constant. The results of such studies provide valuable insights into the key structural features required for a compound's activity and can guide the design of more potent and selective drug candidates. The systematic exploration of SAR is crucial for optimizing lead compounds in the drug development process.

Q & A

Basic: What are the standard synthetic routes for Methyl 4-(piperidine-4-carbonyl)benzoate, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves multi-step pathways starting from methyl benzoate derivatives and piperidine intermediates. Key steps include:

  • Nucleophilic acyl substitution to introduce the piperidine-carbonyl group.
  • Esterification under acidic or basic conditions to form the methyl ester .
    Optimization parameters:
  • Temperature control (e.g., 0–5°C for sensitive intermediates).
  • Solvent selection (e.g., DMF for polar reactions, dichloromethane for non-polar steps).
  • Catalysts (e.g., DMAP for acylation reactions).
    Yield improvements are achieved via HPLC monitoring and TLC to track reaction progress .

Basic: Which characterization techniques are most effective for confirming the structure of this compound?

Answer:

  • NMR spectroscopy (1H/13C): Assigns protons and carbons, confirming substituent positions (e.g., piperidine ring integration at δ 1.5–3.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 341.4) .
  • IR spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for ester and amide groups) .

Basic: How should this compound be stored to ensure stability?

Answer:

  • Store in air-tight, light-resistant containers at –20°C to prevent hydrolysis of the ester group.
  • Avoid oxidizers and moisture; use desiccants like silica gel .
  • Stability assays via HPLC purity checks every 6 months are recommended .

Advanced: What mechanistic insights explain the reactivity of the piperidine-carbonyl group in nucleophilic substitution reactions?

Answer:
The piperidine-carbonyl group acts as an electron-withdrawing moiety , polarizing adjacent bonds and facilitating nucleophilic attack.

  • DFT calculations reveal charge distribution at the carbonyl carbon (partial positive charge ~+0.45) .
  • Kinetic studies show second-order dependence on amine nucleophiles, suggesting a bimolecular mechanism .
    Side reactions (e.g., over-alkylation) are mitigated by using bulky bases (e.g., DIPEA) to sterically hinder undesired pathways .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., carbonic anhydrase IX).
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Key interactions: Hydrogen bonding between the carbonyl group and Arg-130, and π-π stacking with Phe-131 .

Advanced: What experimental strategies are used to identify biological targets of this compound?

Answer:

  • SPR biosensing quantifies binding affinity (KD values) to immobilized proteins (e.g., kinases, GPCRs) .
  • Cellular thermal shift assays (CETSA) confirm target engagement by measuring protein thermal stability shifts .
  • RNA-seq profiling identifies differentially expressed genes post-treatment to infer pathways .

Advanced: How do structural modifications (e.g., fluorination) impact the compound’s bioactivity?

Answer:

  • Fluorination at C4 (e.g., Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate) increases metabolic stability (t1/2 from 2.1 to 5.3 hrs in microsomes) .
  • SAR studies show that electron-withdrawing groups enhance kinase inhibition (IC50 improved from 1.2 μM to 0.4 μM) .
  • LogP adjustments (via alkyl chain elongation) improve blood-brain barrier penetration .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Dose-response validation : Replicate assays using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
  • Orthogonal assays : Confirm target inhibition via Western blot (protein phosphorylation) and qPCR (downstream gene expression) .
  • Meta-analysis of published datasets to identify confounding variables (e.g., cell line heterogeneity, serum concentration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.